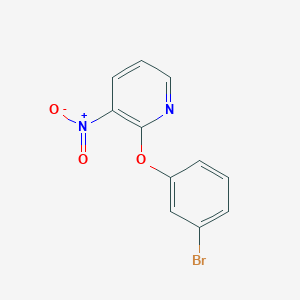

2-(3-Bromophenoxy)-3-nitropyridine

Description

Properties

Molecular Formula |

C11H7BrN2O3 |

|---|---|

Molecular Weight |

295.09 g/mol |

IUPAC Name |

2-(3-bromophenoxy)-3-nitropyridine |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H |

InChI Key |

XOOGIJGFOKIQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nitropyridines, including 2-(3-Bromophenoxy)-3-nitropyridine, are being investigated for their potential anticancer properties. The presence of the nitro group in the pyridine ring can enhance biological activity by participating in various biochemical interactions. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties

Nitropyridine derivatives are also noted for their antimicrobial activities. The compound's structure allows for interactions with bacterial enzymes, potentially inhibiting their function. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Agrochemicals

Pesticide Development

The compound has potential applications as an agrochemical, specifically as a pesticide. Research has demonstrated that nitropyridines can be effective against a range of agricultural pests and pathogens. The bromophenoxy group may enhance the compound's efficacy by improving its ability to penetrate plant tissues or interact with target organisms .

Herbicide Formulations

In addition to pest control, this compound can be explored for herbicidal applications. The structural characteristics of nitropyridines allow them to act as inhibitors of specific biochemical pathways in plants, making them suitable candidates for herbicide development .

Organic Synthesis

Building Block for Synthesis

this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its versatility in synthetic pathways makes it an attractive option for chemists looking to develop new compounds .

Functionalization Studies

Recent studies have focused on the functionalization of nitropyridine derivatives to create compounds with tailored properties for specific applications. For instance, modifications at the nitrogen or bromine sites can lead to enhanced photophysical properties or improved reactivity, which are critical in developing new materials and pharmaceuticals .

Summary Table of Applications

Case Studies

- Anticancer Research : A study investigating the cytotoxicity of various nitropyridine derivatives showed that compounds similar to this compound significantly inhibited the growth of certain cancer cell lines, indicating potential as a lead compound for further drug development.

- Pesticide Efficacy : Field trials demonstrated that formulations containing nitropyridine derivatives provided effective control over common agricultural pests while exhibiting low toxicity to non-target organisms.

- Synthetic Pathway Optimization : Researchers developed a streamlined synthetic route for producing this compound and its derivatives, enhancing yield and reducing environmental impact compared to traditional methods.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key analogs differ in halogen type (Br vs. F) or substituent position (ortho, meta, para). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations:

- Substituent Position : Ortho-substituted analogs (e.g., 3e) may exhibit steric hindrance, affecting reactivity in further functionalization (e.g., Suzuki coupling) . Para-substituted derivatives likely have distinct electronic profiles due to resonance effects.

- Bulkier Groups: 2-(Benzhydryloxy)-3-nitropyridine demonstrates significant steric bulk, leading to larger dihedral angles (73.8°–77.2° between aromatic rings) and altered crystallinity compared to bromophenoxy analogs .

Spectroscopic and Crystallographic Data

- NMR and IR: Ortho-bromo analog 3e exhibits distinct ¹H-NMR signals (e.g., δ 8.44 ppm for pyridine protons) and IR stretches for C=C/N-H bonds, consistent with nitro and bromophenoxy groups . Meta- and para-substituted analogs would show similar patterns with minor shifts due to substituent effects.

- Crystallography: 2-(Benzhydryloxy)-3-nitropyridine crystallizes in a monoclinic system (space group P2₁/n), with bond lengths and angles aligning with standard values for nitroaromatics.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(3-Bromophenoxy)-3-nitropyridine?

Microwave-assisted nucleophilic aromatic substitution is a high-yield method (94–96%) using 3-bromophenol and 2-chloro-3-nitropyridine under mild conditions (e.g., 100–120°C, 10–15 min). Reaction stoichiometry (1:1 molar ratio) and polar aprotic solvents (e.g., DMF) enhance efficiency. Post-reaction purification via recrystallization or column chromatography ensures purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

1H-NMR (400 MHz, CDCl3) is essential: Key signals include aromatic protons at δ 8.44–8.55 (pyridine ring) and δ 7.19–7.68 (bromophenoxy substituent), with coupling constants (e.g., J = 1.60–8.20 Hz) confirming regiochemistry. HPLC (>95% purity) and mass spectrometry (m/z consistent with molecular formula C11H7BrN2O3) validate structural integrity .

Q. How should researchers handle stability and storage of this compound?

Store in airtight, light-protected containers at –20°C to prevent nitro group degradation. Pre-purge storage vials with inert gas (N2/Ar) to avoid moisture absorption. Monitor decomposition via periodic TLC or HPLC analysis .

Q. What purification methods are recommended post-synthesis?

Recrystallization from ethanol/water mixtures (yield: >90%) removes unreacted starting materials. For complex mixtures, silica gel chromatography with hexane/ethyl acetate (3:1 ratio) resolves nitroaromatic byproducts .

Q. What safety precautions are necessary during synthesis?

Use fume hoods to handle bromophenol (respiratory irritant) and chloronitropyridine (lachrymator). Quench reaction waste with 10% NaHCO3 to neutralize acidic byproducts. PPE: Nitrile gloves, lab coat, and safety goggles .

Advanced Research Questions

Q. How can contradictory NMR data in derivatives of this compound be resolved?

Contradictions (e.g., unexpected splitting patterns) may arise from ortho-substituent steric effects or rotational isomerism. Use 2D-NMR (COSY, NOESY) to assign proton-proton correlations. Computational modeling (DFT) predicts stable conformers and validates experimental data .

Q. What experimental strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The bromine atom directs electrophiles to the meta position of the phenoxy group. Use Hammett substituent constants (σ values) to predict reactivity. For nitration, mixed HNO3/H2SO4 at 0°C minimizes para-byproducts. Monitor with real-time FTIR to track nitro group introduction .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-311G**) model transition states for Suzuki-Miyaura couplings. Focus on Pd-catalyzed reactions: The bromine atom’s electronegativity lowers the LUMO energy, favoring oxidative addition. Solvent parameters (dielectric constant) in simulations align with experimental yields .

Q. What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?

Kinetic assays (e.g., fluorescence-based) quantify inhibition constants (K_i) against target enzymes (e.g., kinases). Molecular docking (AutoDock Vina) identifies binding poses in active sites. Validate with SAR studies by synthesizing analogs with varied substituents (e.g., replacing Br with Cl or I) .

Q. How can researchers design experiments to resolve conflicting spectral data in scaled-up syntheses?

Use DoE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading). For batch inconsistencies, employ LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts). X-ray crystallography unambiguously confirms molecular geometry if crystals are obtainable .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| Reaction Temperature | 100–120°C | |

| Solvent | DMF | |

| Reaction Time | 10–15 min (microwave) | |

| Yield | 94–96% |

Q. Table 2: Critical NMR Assignments

| Proton Environment | δ (ppm) | J (Hz) | Assignment |

|---|---|---|---|

| Pyridine C-H (nitro-adjacent) | 8.44–8.55 | J = 2.00–4.60 | Regiochemical marker |

| Bromophenoxy aromatic | 7.19–7.68 | J = 1.60–8.20 | Substituent position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.